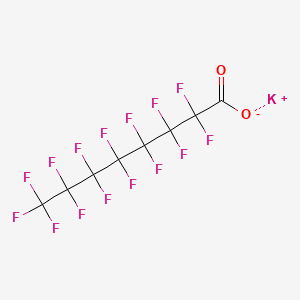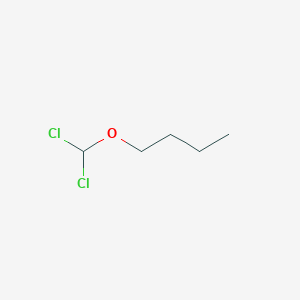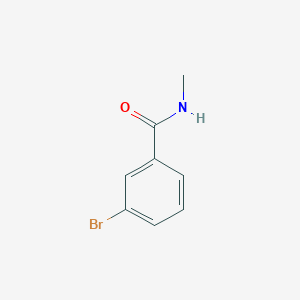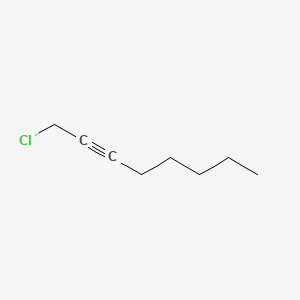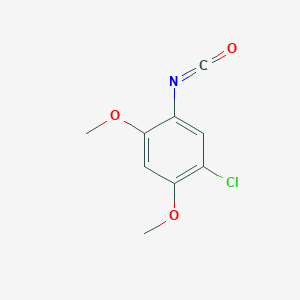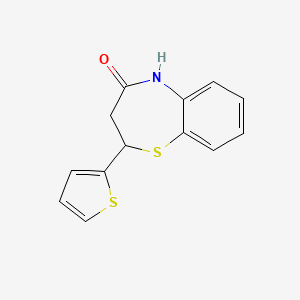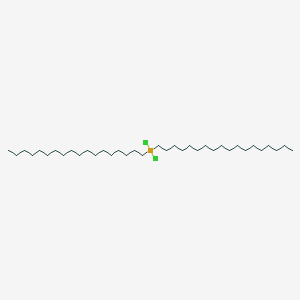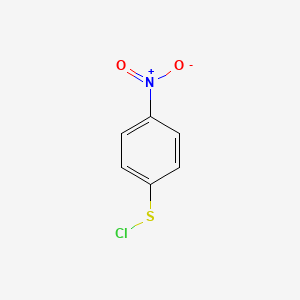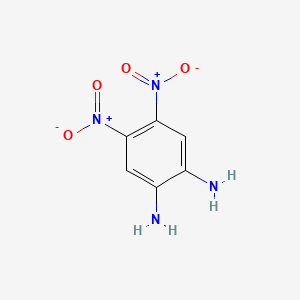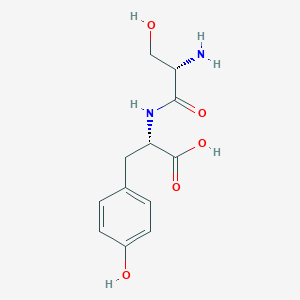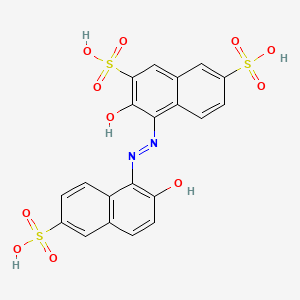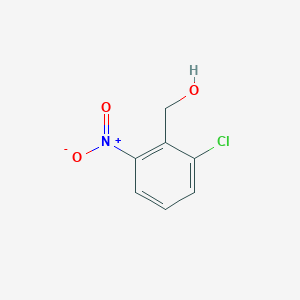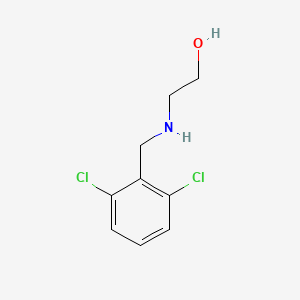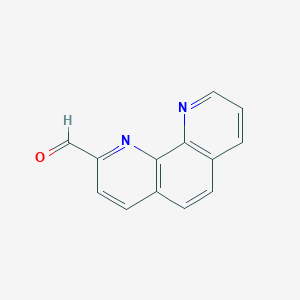![molecular formula C15H28O11 B1587714 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 98302-29-5](/img/structure/B1587714.png)
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule. It is also known as Lactulose with the CAS Number: 4618-18-2 . The molecular formula of the compound is C12H22O11 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple hydroxyl (-OH) groups and ether linkages (R-O-R’). The presence of these functional groups suggests that the compound may exhibit properties such as hydrogen bonding and polarity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.297 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the sources I retrieved .Aplicaciones Científicas De Investigación
Computational Study on Blood Glucose Level Regulation
A study highlighted the role of a structurally similar compound in the regulation of blood glucose levels. This compound was isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used for diabetes treatment. The research utilized reverse pharmacophore mapping and text-based database search to identify potential targets like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others in diabetes management. Molecular docking predicted the binding pose, and molecular dynamics simulation observed the stability of protein–ligand complexes (Muthusamy & Krishnasamy, 2016).
Synthesis Techniques
Another area of research involves the synthesis of oxy-functionalized compounds, such as 1,2,4-trioxanes and 1,2,4-trioxepanes. These compounds were produced through autoxidation of unsaturated hydroperoxy acetals or acid-catalyzed cyclization of epoxy hydroperoxides. This synthesis process allows for efficient control over the structures of the resulting cyclic peroxides (Ushigoe et al., 1997).
Derivative Access and Functionalization
Research has also focused on accessing derivatives of 2-(hydroxymethyl)propane-1,2,3-triol (isoerythritol) with up to four separately addressable functionalities. One study described the synthesis of 5-methylene-2-oxo[1,3,2]dioxathiane from 2-methylenepropane-1,3-diol and thionyl chloride, further reacting with nucleophiles to yield monosubstituted products. This approach facilitates the easy access to tetrafunctional derivatives of isoerythritol (Friedrich et al., 2003).
Oxidation Processes and Intermediates
The oxidation of 1,4-dioxane by monooxygenase-containing bacteria was studied to identify intermediates in the degradation process. This research is crucial for understanding the biodegradation pathways of potentially harmful substances in the environment. The study identified intermediates such as 2-hydroxyethoxyacetic acid, ethylene glycol, and oxalate, proposing a pathway for dioxane oxidation that might not lead to the accumulation of toxic compounds in the environment (Mahendra et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h6-22H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDMJJGLSPWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394660 |
Source


|
| Record name | Propyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
CAS RN |
98302-29-5 |
Source


|
| Record name | Propyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

